6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines and their derivatives have been widely studied for their applications in various fields such as dyes, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves several steps. One common method includes the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone to form an intermediate, which is then subjected to palladium-catalyzed cross-coupling with phenylsulfanyl groups . The reaction conditions often include the use of toluene and N,N-dimethylformamide as solvents, with a temperature of around 110°C .
Chemical Reactions Analysis
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with topoisomerase II .
Comparison with Similar Compounds
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:
Benzo[α]phenoxazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzo[α]phenothiazines: These are sulfur analogs of benzo[α]phenoxazines and exhibit different pharmacological properties.
Diazabenzo[a]phenoxazones: These compounds have nitrogen atoms in their structure and show significant antimicrobial activities.
The uniqueness of this compound lies in its phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
78490-02-5 |
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Molecular Formula |
C22H13NO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-phenylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-16-11-5-4-10-15(16)19-21(22(20)26-14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-19/h1-13H |
InChI Key |
CVYQVDZYHXBTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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